N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a methyl(phenyl)amino group at position 5. The thiadiazole ring is linked via a phenyl group to a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-27(18-5-3-2-4-6-18)23-26-25-22(31-23)15-7-10-17(11-8-15)24-21(28)16-9-12-19-20(13-16)30-14-29-19/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYIGBJZWPKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. Key steps include:
Formation of the Thiadiazole Ring: : This can be achieved through cyclization reactions involving thiosemicarbazide derivatives.
Amino Group Substitution: : Introduction of the methyl(phenyl)amino group is generally accomplished through nucleophilic substitution reactions.
Coupling Reactions: : The final step involves coupling the thiadiazole intermediate with the benzo[d][1,3]dioxole carboxylic acid derivative under appropriate coupling conditions, often employing reagents like EDCI and HOBt to facilitate the amide bond formation.
Industrial Production Methods
Industrial-scale production of this compound may utilize similar synthetic pathways, optimized for higher yield and cost efficiency. Common industrial methodologies may involve continuous flow synthesis techniques, automated reaction monitoring systems, and large-scale purification processes such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiadiazole ring or the amine functionalities under oxidizing conditions.
Reduction: : Reduction of the nitro or carbonyl groups present in the molecule.
Substitution: : Electrophilic or nucleophilic substitution at the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted phenyl or thiadiazole compounds, each retaining core structural elements of the original molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its reactivity and role as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for creating complex molecular architectures.
Biology and Medicine
The compound has potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its mechanism of action, potential therapeutic applications, and efficacy in various biological models.
Industry
In the industrial sector, this compound is of interest for developing advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects varies based on its application. For its potential anticancer activity, it may inhibit key enzymes or interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. Molecular targets could include kinases, receptors, or DNA-interactive sites, impacting critical biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their comparative features are summarized below:
Key Observations
Heterocyclic Core Influence :
- The 1,3,4-thiadiazole core (target compound) is associated with diverse bioactivities, including anticancer and antimicrobial effects, as seen in analogues like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine . Thiazole derivatives (e.g., compounds 7b and 11) also exhibit potent anticancer activity (IC50 < 2 µg/mL against HepG-2) , suggesting that the heterocycle’s electronic properties and ring strain contribute to efficacy.
Substituent Effects: The benzodioxole group in the target compound may enhance metabolic stability and membrane permeability compared to simpler aryl groups (e.g., phenyl in compounds) .
Biological Activity Trends: Thiadiazole derivatives with electron-withdrawing groups (e.g., chlorobenzylidene in ) show antifungal activity, while electron-donating groups (e.g., methyl(phenyl)amino) in the target compound might favor interactions with kinase or protease targets. Benzodioxole-containing compounds (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier .
Research Findings and Implications
- Anticancer Potential: While the target compound’s activity remains untested, structurally related thiadiazoles and thiazoles (e.g., ) demonstrate low-micromolar IC50 values, suggesting promise for further evaluation .
- SAR Insights : The combination of a thiadiazole core with a benzodioxole-carboxamide moiety may synergistically enhance both solubility and target affinity, addressing limitations of simpler analogues .
- Structural Characterization : Crystallographic tools like SHELX (used in for small-molecule refinement) could validate the target’s conformation and intermolecular interactions .
Biological Activity
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a benzo[d][1,3]dioxole moiety linked to a thiadiazole and an amine group. This unique combination suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes the reaction of 5-methyl-1,3,4-thiadiazole with various phenyl derivatives to form the desired amine linkages. The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in several cancer cell lines. Studies have reported that it induces apoptosis in human cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The mechanism involves disruption of mitochondrial membrane potential and subsequent release of cytochrome c.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in microbial cells.
- Induction of Apoptosis: In cancer cells, it activates pro-apoptotic factors leading to programmed cell death.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy: A study published in the International Journal of Pharmaceutical Sciences and Drug Research evaluated the antimicrobial efficacy against clinical isolates and found promising results supporting further development as an antibiotic agent .
- Anticancer Research: Another investigation focused on its anticancer properties revealed that the compound significantly reduced cell viability in breast cancer models while exhibiting low toxicity on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
